molecular formula C19H15BrN6OS B2824298 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide CAS No. 863452-81-7

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide

Cat. No. B2824298
CAS RN: 863452-81-7
M. Wt: 455.33
InChI Key: CNMKCILPSXZIKV-UHFFFAOYSA-N
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Description

The compound “2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is substituted with a benzyl group, a thioacetamide group, and a 4-bromophenyl group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolopyrimidine core, with the benzyl, thioacetamide, and 4-bromophenyl groups attached at specific positions . The exact three-dimensional structure would depend on the spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the bromine atom in the 4-bromophenyl group could potentially undergo nucleophilic substitution reactions . The thioacetamide group might also be reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially affect its solubility .

Scientific Research Applications

Insecticidal Applications

  • Synthesis and Insecticidal Assessment: A study conducted by Fadda et al. (2017) explored the synthesis of various heterocycles incorporating a thiadiazole moiety, including compounds similar to the one , for their potential insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antimicrobial Activity

  • Novel Sulphonamide Derivatives: Research by Fahim and Ismael (2019) investigated the antimicrobial activity of new sulphonamide derivatives, including those structurally similar to the compound (Fahim & Ismael, 2019).
  • Pyrazole, Fused Pyrazolo[3,4-d]-pyrimidine and Pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine Derivatives: A study by Abunada et al. (2008) examined the synthesis and antimicrobial activity of certain pyrazole derivatives, including those structurally related to the compound of interest (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Antitumor Activity

  • Synthesis and Antitumor Activity: Edrees and Farghaly (2017) researched the antitumor activity of benzo[6″,7″]cyclohepta[1″,2″:4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, which are structurally related to the compound , particularly against liver and breast cancer cell lines (Edrees & Farghaly, 2017).

Biochemical Impacts

  • Bioactive Sulfonamide Thiazole Derivatives: Soliman et al. (2020) explored the synthesis and biochemical impacts of bioactive sulfonamide thiazole derivatives as potential insecticidal agents, including compounds structurally akin to the compound (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

Synthesis and Chemical Properties

  • Pyridino[2,3-d]pyrimidin-4-one and Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one Derivatives: Hassneen and Abdallah (2003) investigated the synthesis of pyridino[2,3-d]pyrimidin-4-one and related compounds, contributing to an understanding of the chemical properties and potential applications of compounds like the one (Hassneen & Abdallah, 2003).

Future Directions

The study of triazolopyrimidine derivatives is an active area of research, with potential applications in medicinal chemistry . Further studies could explore the synthesis, characterization, and biological activity of this specific compound .

properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN6OS/c20-14-6-8-15(9-7-14)23-16(27)11-28-19-17-18(21-12-22-19)26(25-24-17)10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMKCILPSXZIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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